molecular formula C25H30O2 B1623613 2-Propenoic acid, butyl ester, polymer with diethenylbenzene and ethenylbenzene CAS No. 60806-47-5

2-Propenoic acid, butyl ester, polymer with diethenylbenzene and ethenylbenzene

Cat. No. B1623613
CAS RN: 60806-47-5
M. Wt: 362.5 g/mol
InChI Key: IWBUOAHJGJZERP-UHFFFAOYSA-N
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Patent
US08431317B2

Procedure details

A product of polymerization of styrene and butyl acrylate was freeze-dried to obtain styrene butyl acrylate copolymer fine resin particles having a volume average particle size of 0.1 μm (a glass transition temperature of 61° C. and a softening temperature of 110° C.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11]>>[CH3:17][CH2:16][CH2:15][CH2:14][O:13][C:9]([CH:10]=[CH2:11])=[O:12].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:1]=[CH:2][C:3]1[C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was freeze-dried

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.